molecular formula C8H6BrNS B1332093 4-Bromo-3-methylphenyl isothiocyanate CAS No. 71672-88-3

4-Bromo-3-methylphenyl isothiocyanate

Cat. No. B1332093
CAS RN: 71672-88-3
M. Wt: 228.11 g/mol
InChI Key: RXWYFLRAEYPAIV-UHFFFAOYSA-N
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Description

4-Bromo-3-methylphenyl isothiocyanate is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 4-Bromo-3-methylphenyl isothiocyanate, they do mention compounds with similar bromophenyl groups and isothiocyanate functionalities, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-3-methylphenyl isothiocyanate often involves the use of bromophenyl as a key structural component. For instance, 3-Arylquinazoline-2,4(1H,3H)-dithiones were synthesized from 2-bromophenyl isothiocyanates through a one-pot process involving bromine-lithium exchange followed by treatment with aryl isothiocyanates . Additionally, novel derivatives have been synthesized from reactions involving substituted w-bromoacetophenone and salts of dithiocarbamic acids . These methods highlight the reactivity of bromophenyl isothiocyanates and their utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of bromophenyl-related compounds is often characterized by X-ray crystallography. For example, the crystal structure of 4,5-bis(bromomethyl)-1,3-dithiol-2-one shows molecules aligning in a head-to-tail fashion, with substituents projecting above and below the plane of the 1,3-dithiol-2-one ring . Similarly, the structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione reveals a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . These findings suggest that bromophenyl groups can significantly influence the overall molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of bromophenyl isothiocyanates allows for their involvement in various chemical reactions. For instance, the Suzuki coupling reaction has been used to synthesize a thiophene derivative from a bromophenyl compound . The versatility of bromophenyl isothiocyanates in reactions is further demonstrated by their use in the synthesis of thioureas, where they react with amines to form the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-related compounds can be deduced from their spectral data and computational studies. For example, vibrational spectra and DFT simulations provide information on the vibrational frequencies and geometric parameters of these compounds . The presence of the bromo substituent is known to facilitate mass spectral identification due to its characteristic double peak, which aids in the quantitation of derivatives obtained from Edman degradation . Additionally, the crystallographic data can reveal information about the stability and intermolecular forces present in the solid state .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Isothiocyanates like 4-Bromo-3-methylphenyl isothiocyanate are involved in the synthesis of various complex organic compounds. For example, they participate in reactions leading to polyfunctionally substituted pyridines and their fused derivatives, demonstrating their versatility in organic synthesis (Mohareb, Zohdi, Sherif, & Wardkhan, 1994).
  • These compounds are also used in the synthesis of 1,3-dithiol-2-ylidene derivatives, showcasing their role in producing complex molecular structures (Gorodea, Sandu, & Sarbu, 2017).

Applications in Biochemistry

  • In biochemistry, isothiocyanates are used for peptide fragmentation suitable for solid-phase microsequencing. This application is essential in protein and peptide analysis, aiding in the understanding of their structure and function (Hunziker, Hughes, & Wilson, 1980).

Biological Effects

  • Isothiocyanates have been studied for their uncoupling effects in biological systems, such as in Ehrlich-Lettré cells and isolated mitochondria. Their uncoupling properties are comparable to other agents like 2,4-dinitrophenol, indicating their potential utility in biological and medical research (Miko & Chance, 1975).

Agricultural Applications

  • In agriculture, isothiocyanates from Brassica green manures are used in biofumigation. They release compounds chemically similar to methyl isothiocyanate, the active agent in synthetic fumigants, providing a natural method for soilborne pest and disease management (Matthiessen & Kirkegaard, 2006).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The novel method for the synthesis of isothiocyanates has potential for industrial production of some complicated isothiocyanates . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

properties

IUPAC Name

1-bromo-4-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWYFLRAEYPAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221907
Record name 1-Bromo-4-isothiocyanato-o-toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-isothiocyanato-2-methylbenzene

CAS RN

71672-88-3
Record name 1-Bromo-4-isothiocyanato-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71672-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-isothiocyanato-o-toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-isothiocyanato-o-toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-isothiocyanatotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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